molecular formula C18H19F4N5O3 B1192760 G1023

G1023

Cat. No. B1192760
M. Wt: 429.3756
InChI Key: XRGIIJXYVHEZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

G1023 is a potent, selective, and brain-penetrant inhibitor of leucine-rich repeat kinase 2 (LRRK2).

Scientific Research Applications

Assessing Neighborhood Environment and Health Policy Compliance

Google Street View (GSV) is utilized in health research to assess various aspects like the neighborhood built environment, health policy compliance, and disaster preparedness. This approach is particularly noted for its cost-effectiveness, ease of use, and time-saving capabilities. However, challenges exist in terms of image resolution and spatial-temporal availability, especially in developing regions. Despite these limitations, GSV is recognized as a promising tool for automated environmental assessment and has potential applications in areas like pollution source identification, park and amenity design, and longitudinal neighborhood condition studies (Rzotkiewicz et al., 2018).

Influence of Bibliometric Evaluation on Scientific Research

Bibliometric evaluations, used to measure the performance of researchers through quantitative indicators, can significantly influence the behavior of researchers. A study on the inwardness indicator, which gauges the degree of scientific self-referentiality of a country, revealed that such evaluations could lead to strategic use of citations and citation clubs, particularly highlighted in the Italian scientific community's response to national regulations. This phenomenon indicates the profound impact of evaluation systems on scientific research practices (Baccini et al., 2019).

Aligning Stakeholder Needs with the Scientific Knowledge Base

Efforts to align stakeholder priorities with the existing scientific knowledge base have been explored through bibliometric analyses. This approach, demonstrated in the context of forestry research, offers a novel method to connect stakeholder-driven questions with relevant published literature, providing a richer understanding of the state of scientific evidence available for decision-making and highlighting gaps for future research (Petrokofsky et al., 2013).

Data Sharing Practices Among Scientists

A comprehensive survey of scientists revealed varied practices and perceptions regarding data sharing. Factors like insufficient time, lack of funding, and concerns about data preservation influence data sharing decisions. While most researchers are content with their current data management processes for initial and short-term stages, there is dissatisfaction with long-term data preservation. The survey underscores the need for organizational support in data management and the potential for change driven by new mandates for data management plans from funding agencies (Tenopir et al., 2011).

properties

Product Name

G1023

Molecular Formula

C18H19F4N5O3

Molecular Weight

429.3756

IUPAC Name

[4-(4-Methylamino-5-trifluoromethyl-pyrimidin-2-ylamino)-2-fluoro-5-methoxy-phenyl]-morpholin-4-yl-methanone

InChI

InChI=1S/C18H19F4N5O3/c1-23-15-11(18(20,21)22)9-24-17(26-15)25-13-8-12(19)10(7-14(13)29-2)16(28)27-3-5-30-6-4-27/h7-9H,3-6H2,1-2H3,(H2,23,24,25,26)

InChI Key

XRGIIJXYVHEZPX-UHFFFAOYSA-N

SMILES

O=C(C1=CC(OC)=C(NC2=NC=C(C(F)(F)F)C(NC)=N2)C=C1F)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

G1023;  G-1023;  G 1023

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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